4-Tert-butyl-3-chlorophenol
Overview
Description
4-Tert-butyl-3-chlorophenol is an organic compound with the molecular formula C10H13ClO. It is a chlorinated phenol derivative, characterized by the presence of a tert-butyl group at the para position and a chlorine atom at the meta position relative to the hydroxyl group on the benzene ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butyl-3-chlorophenol can be synthesized through several methods. One common approach involves the chlorination of 4-tert-butylphenol using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C to ensure selective chlorination at the meta position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The starting material, 4-tert-butylphenol, is reacted with chlorine gas in a controlled environment to achieve high yields of the desired product. The reaction is monitored to prevent over-chlorination and to ensure the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: 4-tert-butylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Tert-butyl-3-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use as a disinfectant.
Medicine: Studied for its potential therapeutic effects and as a model compound for drug development.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The antimicrobial activity of 4-tert-butyl-3-chlorophenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. The presence of the tert-butyl group enhances its lipophilicity, allowing it to integrate more effectively into the lipid membrane.
Comparison with Similar Compounds
4-Tert-butyl-3-chlorophenol can be compared with other chlorinated phenols and tert-butyl-substituted phenols:
4-Chlorophenol: Lacks the tert-butyl group, resulting in lower lipophilicity and antimicrobial activity.
4-Tert-butylphenol: Lacks the chlorine atom, which reduces its reactivity in substitution reactions.
3-Chlorophenol: Lacks the tert-butyl group, leading to different physical and chemical properties.
The unique combination of the tert-butyl and chlorine substituents in this compound imparts distinct properties that make it valuable for various applications.
Properties
IUPAC Name |
4-tert-butyl-3-chlorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZNDRDKECUZMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542309 | |
Record name | 4-tert-Butyl-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34593-73-2 | |
Record name | 4-tert-Butyl-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butyl-3-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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